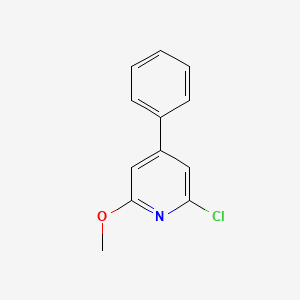
(9H-Fluoren-9-yl)methyl (R)-(3-hydroxy-2-methylpropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Fluoren-9-yl)methyl ®-(3-hydroxy-2-methylpropyl)carbamate is a chemical compound with a complex structure that includes a fluorenyl group, a hydroxy group, and a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ®-(3-hydroxy-2-methylpropyl)carbamate typically involves the reaction of fluorenylmethanol with ®-(3-hydroxy-2-methylpropyl)isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(9H-Fluoren-9-yl)methyl ®-(3-hydroxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted fluorenyl derivatives.
科学研究应用
(9H-Fluoren-9-yl)methyl ®-(3-hydroxy-2-methylpropyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of (9H-Fluoren-9-yl)methyl ®-(3-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The fluorenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
(3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid: A compound with a similar fluorenyl group but different functional groups.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another fluorenyl-containing compound with distinct chemical properties.
Uniqueness
(9H-Fluoren-9-yl)methyl ®-(3-hydroxy-2-methylpropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
属性
分子式 |
C19H21NO3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[(2R)-3-hydroxy-2-methylpropyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-13(11-21)10-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)/t13-/m1/s1 |
InChI 键 |
YWNRRDUADLHCJI-CYBMUJFWSA-N |
手性 SMILES |
C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
规范 SMILES |
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)












